MSC2363318A (M2698)

p70S6K Akt kinase inhibition

MSC2363318A (also known as M2698 and rupitasertib) is a synthetic organic, ATP‑competitive dual inhibitor of the serine/threonine kinases p70S6K and Akt1/3. Designed for antitumor evaluation in cancers driven by PI3K/Akt/mTOR (PAM) pathway dysregulation, M2698 has advanced to Phase I clinical testing in patients with advanced malignancies.

Molecular Formula Unknown
Molecular Weight 0
Cat. No. B1574378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMSC2363318A (M2698)
Molecular FormulaUnknown
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

MSC2363318A (M2698) Procurement Guide: Dual p70S6K/Akt Inhibitor for PAM Pathway Research


MSC2363318A (also known as M2698 and rupitasertib) is a synthetic organic, ATP‑competitive dual inhibitor of the serine/threonine kinases p70S6K and Akt1/3 [1]. Designed for antitumor evaluation in cancers driven by PI3K/Akt/mTOR (PAM) pathway dysregulation, M2698 has advanced to Phase I clinical testing in patients with advanced malignancies [2][3]. Its molecular structure has been confirmed by X‑ray crystallography in complex with p70S6K1 (PDB: 7N93) [4].

Why Generic Substitution Fails: The Critical Differentiators of MSC2363318A (M2698) in PAM Pathway Targeting


Generic substitution among p70S6K or Akt inhibitors is not scientifically valid due to profound differences in target selectivity, isoform coverage, and functional pharmacology. MSC2363318A distinguishes itself through its unique dual inhibition of p70S6K and Akt1/3, a mechanism engineered to simultaneously block downstream signaling and mitigate the compensatory Akt activation feedback loop that limits the efficacy of mTORC1 inhibitors and selective p70S6K agents [1]. Furthermore, M2698 demonstrates a kinase selectivity profile that is quantitatively distinct from pan‑Akt inhibitors such as capivasertib and dual inhibitors like LY2780301, as well as single‑target agents like PF‑4708671 . The quantitative evidence below establishes precisely where M2698 provides measurable, non‑substitutable value for scientific selection.

MSC2363318A (M2698) Quantitative Evidence Guide: Direct Comparator Data for Procurement Decisions


Superior Biochemical Potency vs. Leading Dual p70S6K/Akt Inhibitor LY2780301

In direct biochemical assays, MSC2363318A (M2698) exhibits a 17‑fold higher potency against Akt1 compared to LY2780301, a clinically evaluated dual p70S6K/Akt inhibitor. M2698 inhibits Akt1 with an IC50 of 1 nM, whereas LY2780301 requires 17 nM to achieve equivalent inhibition [1]. Both compounds inhibit p70S6K with comparable potency (1 nM vs. sub‑nanomolar range), but the substantial differential in Akt1 inhibition positions M2698 as the more potent dual inhibitor for applications where robust suppression of both nodes is critical.

p70S6K Akt kinase inhibition IC50 PAM pathway

Quantified Kinase Selectivity: Only 2.3% of Tested Kinases Inhibited Within 10‑Fold of p70S6K

MSC2363318A demonstrates a well‑characterized selectivity profile across a broad panel of human kinases. In a screen of 264 kinases, only 6 (2.3%) exhibited IC50 values within 10‑fold of its p70S6K potency (IC50 = 1 nM) [1]. In contrast, the selective p70S6K inhibitor PF‑4708671, while potent (Ki = 20 nM, IC50 = 160 nM), lacks the dual Akt inhibition that distinguishes M2698 and does not provide equivalent pathway suppression . Furthermore, pan‑Akt inhibitors such as capivasertib inhibit all three Akt isoforms (IC50 = 3/7/7 nM) but lack p70S6K activity entirely, failing to address the feedback activation that M2698 is designed to circumvent .

kinase selectivity off-target p70S6K Akt panel screening

Blood‑Brain Barrier Penetration: 4‑Fold Higher Exposure in Brain Tumor Tissue vs. Non‑Disease Brain

Following oral administration in rodent models, MSC2363318A demonstrates meaningful penetration across the blood‑brain barrier (BBB), a property not shared by many kinase inhibitors in its class. Quantitative analysis of brain tissue exposure revealed that M2698 achieves concentrations in orthotopic U251 glioblastoma tumors that are 4‑fold higher than in adjacent non‑disease brain tissue [1]. In contrast, the pan‑Akt inhibitor capivasertib exhibits limited BBB penetration and is not reported to achieve comparable brain tumor enrichment [2]. This differential brain exposure profile is a quantifiable differentiator for CNS‑related research applications.

blood-brain barrier CNS penetration brain tumor pharmacokinetics glioblastoma

In Vivo Target Engagement: Dose‑Dependent Inhibition of pS6 with IC50 of 15 nM

In vivo pharmacodynamic studies quantify MSC2363318A‑mediated inhibition of ribosomal protein S6 phosphorylation (pS6), a direct downstream biomarker of p70S6K activity. Following oral dosing in tumor‑bearing mice, M2698 suppresses pS6 with an in vivo IC50 of 15 nM [1]. This value provides a quantitative benchmark for dose selection and target engagement validation. In comparison, the selective p70S6K inhibitor PF‑4708671 requires substantially higher concentrations to achieve cellular inhibition (IC50 = 160 nM) and lacks the additional Akt suppression that enhances pathway blockade with M2698 [2].

pharmacodynamics in vivo target engagement pS6 p70S6K biomarker

Recommended Research and Industrial Applications for MSC2363318A (M2698) Based on Quantitative Evidence


Preclinical Efficacy Studies in PIK3CA‑Mutant or PTEN‑Deficient Breast Cancer Models

The potent dual inhibition of p70S6K and Akt1/3 (IC50 = 1 nM each) makes M2698 an optimal tool for in vivo studies in breast cancer models harboring PIK3CA mutations or PTEN loss [1]. M2698 demonstrated dose‑dependent tumor growth inhibition in MDA‑MB‑468 (triple‑negative, PTEN‑null) and MDA‑MB‑453 (HER2‑amplified, PIK3CA‑mutant) xenografts, confirming its utility in these genetically defined contexts [2]. For laboratories requiring a single agent capable of robust PAM pathway suppression with defined pharmacodynamic benchmarks (in vivo pS6 IC50 = 15 nM), M2698 provides a validated experimental system [3].

CNS Oncology Models Requiring Blood‑Brain Barrier Penetration

For research involving primary brain tumors or brain metastases, M2698's quantifiable brain penetration offers a critical advantage. The compound achieves a 4‑fold higher concentration in orthotopic U251 glioblastoma tumors relative to non‑disease brain tissue following oral dosing [1]. This property, documented in vivo, supports the selection of M2698 over pan‑Akt inhibitors such as capivasertib, which lack comparable CNS exposure data, for studies where tumor cell target engagement in the brain parenchyma is essential [2].

Combination Studies Exploring Feedback‑Loop Suppression with mTORC1 Inhibitors

The dual p70S6K/Akt inhibition mechanism of M2698 is specifically engineered to address the compensatory Akt activation that occurs with mTORC1 inhibitor monotherapy [1]. Researchers designing combination regimens that pair mTORC1 inhibitors (e.g., everolimus) with an Akt‑suppressing agent should prioritize M2698 due to its potent and balanced inhibition of both p70S6K and Akt1/3 (IC50 = 1 nM each) [2]. This unique target profile provides a single‑agent solution for interrogating feedback‑loop biology, eliminating the need for multiple compounds with potentially confounding pharmacokinetic interactions [3].

Kinase Selectivity Profiling and Off‑Target Liability Assessment

With only 6 of 264 kinases inhibited within 10‑fold of its p70S6K IC50, M2698 offers a well‑characterized selectivity window that reduces the likelihood of phenotype‑confounding off‑target effects [1]. This makes M2698 the preferred compound for studies where unambiguous attribution of biological effects to p70S6K/Akt inhibition is required. In contrast, pan‑Akt inhibitors (capivasertib) and single‑target p70S6K inhibitors (PF‑4708671) either lack the dual‑target coverage or exhibit different off‑target profiles, complicating mechanistic interpretation [2].

Technical Documentation Hub

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